molecular formula C18H18OS2 B11559651 2,2'-[(4-Methoxyphenyl)methanediyl]bis(5-methylthiophene)

2,2'-[(4-Methoxyphenyl)methanediyl]bis(5-methylthiophene)

Cat. No.: B11559651
M. Wt: 314.5 g/mol
InChI Key: MNIQFJSJECJHJQ-UHFFFAOYSA-N
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Description

2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and two methylthiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE can be achieved through several synthetic routes. One common method involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, is subjected to a Grignard reaction with a suitable organomagnesium halide to form the corresponding alcohol.

    Coupling with Methylthiophene: The intermediate alcohol is then coupled with 5-methylthiophene-2-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step forms the desired product, 2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl and methylthiophene groups can influence its binding affinity and specificity. In materials science, its electronic properties are crucial for its function in devices like OLEDs and OPVs.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-THIOPHENE: Lacks the additional methyl group on the thiophene ring.

    2-[(4-METHOXYPHENYL)(THIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE: Lacks the methyl group on the second thiophene ring.

    2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-THIOPHENE: Lacks the methoxy group on the phenyl ring.

Uniqueness

2-[(4-METHOXYPHENYL)(5-METHYLTHIOPHEN-2-YL)METHYL]-5-METHYLTHIOPHENE is unique due to the presence of both methoxyphenyl and methylthiophene groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C18H18OS2

Molecular Weight

314.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)-(5-methylthiophen-2-yl)methyl]-5-methylthiophene

InChI

InChI=1S/C18H18OS2/c1-12-4-10-16(20-12)18(17-11-5-13(2)21-17)14-6-8-15(19-3)9-7-14/h4-11,18H,1-3H3

InChI Key

MNIQFJSJECJHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=C(C=C2)OC)C3=CC=C(S3)C

Origin of Product

United States

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